(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, also known as (1S)-1-(4-methylsulfonylphenyl)ethanamine hydrochloride, is a chiral compound characterized by its unique molecular structure and properties. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of approximately 199.27 g/mol. The compound features a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This structure contributes to its distinct chemical behavior and biological activity.
Research indicates that (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride exhibits various biological activities. It has been studied for its potential as a pharmacological agent due to its interaction with neurotransmitter systems. Specifically, it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions. Its safety profile shows that it can cause skin irritation and is harmful if swallowed, necessitating careful handling .
The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride typically involves several steps:
These methods can vary based on the desired yield and purity of the final product.
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride has several applications in pharmaceutical research and development:
Interaction studies involving (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride focus on its binding affinity to various receptors. Preliminary data suggest that it may interact with serotonin receptors, influencing mood and anxiety-related behaviors. Further studies are required to elucidate its full pharmacological profile and potential therapeutic applications.
Several compounds share structural similarities with (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Methanesulfonylbenzamidine hydrochloride | 5434-06-0 | 0.79 |
1-Methyl-4-(methylsulfonyl)benzene | 3185-99-7 | 0.76 |
4-(4-(Methylsulfonyl)phenyl)piperidine | 885274-65-7 | 0.74 |
4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride | 1172986-17-2 | 0.74 |
N-Methyl-4-(methylsulfonyl)aniline hydrochloride | 1263378-01-3 | 0.69 |
The uniqueness of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride lies in its specific chiral configuration and the presence of both an amine and a sulfonyl group, which may confer distinct biological activities compared to these similar compounds.
Irritant